molecular formula C9H13N3O3 B14755794 N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 883-53-4

N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B14755794
CAS No.: 883-53-4
M. Wt: 211.22 g/mol
InChI Key: VXLGNUXBIUVZPP-UHFFFAOYSA-N
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Description

N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of butylamine with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-1H-pyrimidine-5-carboxamide: Lacks the butyl group but shares the core structure.

    N-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide: Contains a methyl group instead of a butyl group.

    N-ethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide: Contains an ethyl group instead of a butyl group.

Uniqueness

N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

883-53-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C9H13N3O3/c1-2-3-4-10-7(13)6-5-11-9(15)12-8(6)14/h5H,2-4H2,1H3,(H,10,13)(H2,11,12,14,15)

InChI Key

VXLGNUXBIUVZPP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CNC(=O)NC1=O

Origin of Product

United States

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